2,4-Dihydro-1H-benzo[d][1,3]oxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59689-21-3 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C8H9NO/c1-2-4-8-7(3-1)5-10-6-9-8/h1-4,9H,5-6H2 |
InChI Key |
DYXWBIIIQALDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dihydro 1h Benzo D 1 2 Oxazine and Its Derivatives
Classical and Contemporary Approaches to Benzoxazine (B1645224) Ring Formation
The formation of the benzoxazine ring is a pivotal step in the synthesis of these compounds, and various methodologies have been developed to achieve this transformation efficiently. These methods can be broadly categorized into Mannich-type condensations, multi-component reactions, and intramolecular heterocyclization routes.
Mannich-type Condensation and Cyclization Protocols for Dihydrobenzoxazines
The Mannich reaction is a cornerstone in the synthesis of benzoxazines and their dihydro derivatives. This three-component organic reaction involves the aminoalkylation of an acidic proton located on a phenol (B47542) with formaldehyde (B43269) and a primary amine. bohrium.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the phenol to form a Mannich base. Subsequent intramolecular cyclization of the Mannich base yields the desired dihydrobenzoxazine ring. researchgate.netnih.gov
This classical approach is widely utilized for its operational simplicity and the ready availability of starting materials. youtube.comrasayanjournal.co.in One-pot synthesis procedures are often employed, where the phenol, amine, and formaldehyde are reacted together, leading to the direct formation of the benzoxazine. researchgate.netnih.gov For instance, a variety of benzoxazines have been synthesized through a one-pot Mannich condensation reaction between a phenol, formaldehyde, and different amines. nih.gov
The versatility of the Mannich reaction allows for the synthesis of a diverse range of benzoxazine derivatives by varying the phenolic and amine precursors. This flexibility is crucial for tuning the properties of the resulting compounds for specific applications. nih.govrasayanjournal.co.in
Multi-component Reaction Strategies for Oxazine (B8389632) Scaffold Construction
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that have been applied to the synthesis of various heterocyclic scaffolds, including those containing the oxazine ring.
The Passerini reaction , first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. While not directly forming the benzoxazine ring in its classical form, modifications and subsequent transformations of the Passerini products can lead to oxazine-containing structures.
The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. This reaction is highly versatile and has been employed in the synthesis of a wide array of heterocyclic compounds. bohrium.com The products of the Ugi reaction can be designed to contain functionalities that allow for subsequent cyclization to form the desired oxazine ring system. For example, by carefully selecting the starting materials, it is possible to generate a product that can undergo intramolecular cyclization to yield a dihydrobenzoxazine derivative.
Intramolecular Heterocyclization Routes to 2,4-Dihydro-1H-benzo[d]academie-sciences.frresearchgate.netoxazines
Intramolecular heterocyclization represents another key strategy for the synthesis of dihydrobenzoxazines. This approach involves the formation of the heterocyclic ring from a linear precursor that already contains all the necessary atoms. A notable example is the cycloisomerization of N-(2-alkynyl)aryl benzamides, which can be catalyzed by transition metals. academie-sciences.fr
For instance, the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides provides a direct route to substituted 4H-benzo[d] academie-sciences.frresearchgate.netoxazines. academie-sciences.fr This reaction proceeds via a chemoselective oxygen cyclization through a 6-exo-dig pathway, yielding the heterocyclic products in modest to good yields under mild conditions. academie-sciences.fr
Another approach involves the ring-closure of o-hydroxybenzylamines. These intermediates can be synthesized and then cyclized with an appropriate one-carbon source, such as methylene (B1212753) bromide, to form the dihydrobenzoxazine ring.
Catalytic Systems in Dihydrobenzoxazine Synthesis
The use of catalysts has significantly advanced the synthesis of dihydrobenzoxazines, offering improved efficiency, selectivity, and milder reaction conditions. Both transition metal catalysts and organocatalysts have been successfully employed in these synthetic transformations.
Transition Metal-Catalyzed Transformations (e.g., Gold(I)-Catalysis, Palladium-Catalysis)
Transition metals have proven to be highly effective catalysts in the synthesis of benzoxazine derivatives.
Gold(I)-Catalysis: As mentioned earlier, gold(I) complexes are excellent catalysts for the intramolecular cycloisomerization of N-(2-alkynyl)aryl benzamides to form 4H-benzo[d] academie-sciences.frresearchgate.netoxazines. academie-sciences.fr This methodology is advantageous due to its mild reaction conditions, often proceeding at room temperature or with gentle heating, and does not require an inert atmosphere. academie-sciences.fr The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by a nucleophilic attack of the amide oxygen to form a vinyl-gold intermediate, which then undergoes protodeauration to yield the final product. academie-sciences.fr
Table 1: Gold(I)-Catalyzed Synthesis of 4-benzyliden-2-aryl-4H-benzo[d] academie-sciences.frresearchgate.netoxazines
| Entry | Starting Material (N-(2-alkynyl)aryl benzamide) | Catalyst (mol %) | Temperature (°C) | Yield (%) |
| 1 | 16 | C1 (20) | 23 | 90 |
| 2 | 17 | C1 (20) | 23 | 61 |
| 3 | 18 | C5 (20) | 30 | 46 |
| 4 | 19 | C1 (20) | 30 | 51 |
| Data sourced from a study on the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. The specific structures of the starting materials and catalysts (C1 and C5) are detailed in the original research publication. |
Palladium-Catalysis: Palladium catalysts have been utilized in various C-C and C-N bond-forming reactions, which are fundamental to the synthesis of many heterocyclic compounds. In the context of benzoxazine synthesis, palladium-catalyzed reactions have been explored for the construction of related heterocyclic systems. For example, a palladium-catalyzed intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates has been developed for the synthesis of 4-sila-4H-benzo[d] academie-sciences.frresearchgate.netoxazines, which are silicon-containing analogues of benzoxazines. Furthermore, palladium-catalyzed C-N/C-C bond formation has been used to synthesize isoindolinones from 2-phenyl-4H-benzo[d] academie-sciences.frresearchgate.netoxazin-4-one.
Organocatalytic and Biocatalytic Methodologies (e.g., Thiamine Hydrochloride (VB1) Catalyst)
In recent years, there has been a growing interest in the use of organocatalysts and biocatalysts for organic synthesis, driven by the principles of green chemistry.
Organocatalytic Methodologies (Thiamine Hydrochloride (VB1) Catalyst): Thiamine hydrochloride (Vitamin B1) has emerged as an efficient and environmentally benign organocatalyst for various organic transformations, including the synthesis of 1,3-oxazine derivatives. academie-sciences.fr It has been successfully employed as a catalyst in the one-pot, three-component condensation of anilines, formaldehyde, and α- or β-naphthol in an aqueous medium to afford 1,3-oxazine derivatives in good yields. academie-sciences.fr The proposed mechanism involves a Mannich-type condensation where VB1 facilitates the formation of an imine intermediate, which then reacts with the naphthol followed by intramolecular cyclization. academie-sciences.fr
Table 2: Thiamine Hydrochloride (VB1) Catalyzed Synthesis of 1,3-Oxazine Derivatives
| Entry | Naphthol | Amine | Catalyst Loading (mol %) | Time (min) | Yield (%) |
| 1 | β-Naphthol | Aniline | 10 | 20 | 92 |
| 2 | β-Naphthol | 4-Methylaniline | 10 | 25 | 90 |
| 3 | α-Naphthol | Aniline | 10 | 30 | 88 |
| 4 | α-Naphthol | 4-Chloroaniline | 10 | 35 | 85 |
| Data represents a selection of results from the VB1-catalyzed synthesis of 1,3-oxazine derivatives in water. |
Biocatalytic Methodologies: Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. Candida antarctica lipase B (CAL-B), a widely used lipase, has been shown to catalyze the synthesis of 1,4-benzoxazinone derivatives. researchgate.net In a notable example, Novozym 435 (an immobilized form of CAL-B) was found to catalyze a novel decarboxylative Michael addition in vinylogous carbamate systems. researchgate.net This biocatalytic approach offers a green and efficient route to these important heterocyclic compounds, with reactions proceeding in moderate to excellent yields. researchgate.net
Nanocatalyst Applications in Green Synthesis (e.g., CuO@RHA/MCM-41, GO-Fe3O4–Ti(IV))
In the pursuit of environmentally benign synthetic methods, nanocatalysts have emerged as a highly effective tool, offering advantages such as high efficiency, reusability, and mild reaction conditions.
The CuO@RHA/MCM-41 nanocomposite, which comprises copper oxide nanoparticles supported on a mesoporous silica matrix (MCM-41) derived from rice husk ash (RHA), has been utilized in the synthesis of related heterocyclic structures. researchgate.net This catalyst facilitates a one-pot reaction to produce azo-linked 4H-benzo[d] researchgate.nettechscience.comoxazine-2,4-diones from azo-linked aminobenzoic acids and carbon dioxide at room temperature. researchgate.net The process is noted for its excellent yields, short reaction times, and simple procedure, with the added benefit that the catalyst can be recovered and reused. researchgate.net
Another significant advancement is the use of a magnetic nanocatalyst, GO-Fe3O4–Ti(IV) , for the synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.nettechscience.comoxazines, which are structurally analogous to benzoxazines. nih.govresearchgate.net This eco-friendly and recoverable catalyst, composed of graphene oxide (GO) coated with magnetite (Fe3O4) and functionalized with titanium(IV), enables a one-pot synthesis with high efficiency. nih.govresearchgate.net The reactions, involving various primary amines, β-naphthol, and formaldehyde, proceed with short reaction times and produce high yields. nih.govresearchgate.net The catalyst is thermally stable and can be easily separated from the reaction mixture using an external magnet for reuse, demonstrating its practical advantages in green chemistry. nih.govresearchgate.net
| Catalyst | Reactants | Product Class | Key Advantages |
| CuO@RHA/MCM-41 | Azo-linked aminobenzoic acids, CO2 | Azo-linked 4H-benzo[d] researchgate.nettechscience.comoxazine-2,4-diones | Mild conditions, excellent yields, reusable catalyst researchgate.net |
| GO-Fe3O4–Ti(IV) | β-naphthol, primary amines, formaldehyde | 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.nettechscience.comoxazines | Eco-friendly, recoverable, short reaction time, high yields nih.govresearchgate.net |
Sustainable and Green Chemistry Approaches in Benzoxazine Synthesis
Sustainable chemistry principles are increasingly being integrated into the synthesis of benzoxazine derivatives, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources.
Solvent-Free and Aqueous Media Syntheses of Dihydrobenzoxazines
A significant step towards greener synthesis is the elimination of volatile and often toxic organic solvents. Solvent-free synthesis of benzoxazine monomers has been successfully achieved through Mannich condensation reactions. digitellinc.com This approach not only reduces environmental concerns and waste but also simplifies the product recovery process. digitellinc.com For example, bio-based benzoxazine monomers have been prepared by reacting a bio-based phenol, an amine, and paraformaldehyde without any solvent. digitellinc.com
Furthermore, water has been employed as a green solvent for the synthesis of benzoxazine derivatives. An efficient, catalyst-free, one-pot, four-component domino protocol has been developed for synthesizing novel benzo[a] researchgate.nettechscience.comoxazino[6,5-c]phenazine derivatives in water at 50°C. acs.orgresearchgate.net This method avoids the use of hazardous catalysts and organic solvents, offering high productivity and minimizing waste. researchgate.net
Microwave-Assisted and Energy-Efficient Protocols
Microwave-assisted organic synthesis (MAOS) has been established as an energy-efficient protocol that significantly reduces reaction times and often improves product yields compared to conventional heating methods. techscience.comnih.govbeilstein-journals.org The synthesis of various benzoxazine and related heterocyclic derivatives has been expedited from hours to minutes under microwave irradiation. nih.govnih.govrsc.org For instance, the synthesis of 3,4-dihydro-2H-benzo[b] researchgate.netmdpi.comoxazines was achieved with improved yields and purity using microwave assistance, which also simplified the work-up process.
Beyond microwave technology, other energy-efficient strategies include developing synthetic routes that proceed at lower temperatures. Research has demonstrated the feasibility of synthesizing benzoxazines at room temperature without compromising on good reaction yields, thereby offering a significant reduction in energy consumption compared to traditional methods that require heating or refluxing conditions. acs.org
| Method | Key Features | Advantages |
| Solvent-Free Synthesis | Mannich condensation without solvent digitellinc.com | Reduces waste, simplifies recovery, mitigates health hazards digitellinc.com |
| Aqueous Media Synthesis | Reactions performed in water acs.orgresearchgate.net | Environmentally benign, avoids toxic organic solvents researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating nih.govbeilstein-journals.org | Drastically reduced reaction times, improved yields, higher purity nih.govbeilstein-journals.org |
| Low-Temperature Synthesis | Reactions conducted at room temperature acs.org | Significant energy savings, milder reaction conditions acs.org |
Utilization of Bio-derived Amine and Phenol Feedstocks
The substitution of petroleum-based reactants with renewable, bio-derived feedstocks is a cornerstone of sustainable chemistry. mdpi.com In benzoxazine synthesis, both the phenol and amine components can be sourced from natural products. mdpi.comrsc.org
A wide array of bio-derived phenols have been successfully employed, including:
Cardanol: Derived from cashew nutshell liquid. mdpi.comrsc.org
Eugenol: Sourced from clove oil, nutmeg, and cinnamon. mdpi.comrsc.org
Vanillin: Obtained from vanilla beans. mdpi.comnih.gov
Guaiacol: A compound found in guaiacum or wood creosote. mdpi.comrsc.org
Thymol and Carvacrol: Found in thyme oil. mdpi.comnih.gov
Lignin: A complex polymer from wood. mdpi.comrsc.org
Urushiol, Resorcinol, Chavicol, Coumarin, and Rosin. mdpi.com
Commonly used bio-based primary amines include:
Furfurylamine (B118560): Derived from corncobs and other agricultural waste. mdpi.com
Stearylamine: A fatty amine. mdpi.com
Dehydroabietylamine: Sourced from rosin acids. mdpi.com
The use of these renewable resources not only reduces reliance on fossil fuels but can also impart unique and desirable properties to the resulting polybenzoxazine materials. mdpi.comrsc.org
Synthetic Routes to Specific Dihydrobenzoxazine Structural Subclasses
Access to Functionalized 2,4-Dihydro-1H-benzo[d]researchgate.nettechscience.comoxazines
The synthesis of specifically functionalized dihydrobenzoxazines allows for the fine-tuning of their chemical and physical properties. Various methods have been developed to access these structural subclasses.
One approach involves a modified step-wise procedure where formaldehyde is replaced with methylene bromide for the final ring-closure reaction, yielding new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. rasayanjournal.co.in This method allows for the incorporation of different functionalities based on the starting salicylaldehyde/2-hydroxy-1-naphthaldehyde and amine precursors. rasayanjournal.co.in
Catalyst-free methods have also been developed. For instance, functionalized 4-aryl-4H-benzo[d] researchgate.nettechscience.comoxazines can be synthesized from readily available ortho-amide-N-tosylhydrazones under transition-metal-free conditions. nih.gov This reaction proceeds via an intramolecular ring closure, providing a straightforward route to a wide range of functionalized oxazines in good to excellent yields. nih.gov Additionally, catalyst-free annulations of 2-(4H-benzo[d] researchgate.nettechscience.comoxazin-4-yl)acrylates have been achieved under mild conditions to furnish various 1,2-dihydroquinolines. rsc.org
Another strategy involves the synthesis of 1H-benzo[d] researchgate.nettechscience.comoxazine-2,4-diones from 2-aminobenzoic acids, using urethane-type protecting groups as the source of the carbonyloxy group and thionyl chloride to promote cyclization. citedrive.comresearchgate.net This two-step approach provides efficient access to this particular subclass of benzoxazine derivatives. researchgate.net
| Synthetic Strategy | Precursors | Resulting Subclass | Key Feature |
| Modified Step-wise Procedure | 2-hydroxybenzylamines, methylene bromide | 3,4-dihydro-2H-benzo-1,3-oxazines rasayanjournal.co.in | Avoids formaldehyde in the ring-closure step rasayanjournal.co.in |
| Catalyst-Free Intramolecular Cyclization | ortho-amide-N-tosylhydrazones | Functionalized 4-aryl-4H-benzo[d] researchgate.nettechscience.comoxazines nih.gov | Transition-metal-free, good to excellent yields nih.gov |
| Two-Step Activation/Cyclization | 2-aminobenzoic acids, thionyl chloride | 1H-benzo[d] researchgate.nettechscience.comoxazine-2,4-diones citedrive.comresearchgate.net | Efficient access to dione derivatives researchgate.net |
| Catalyst-Free Annulation | 2-(4H-benzo[d] researchgate.nettechscience.comoxazin-4-yl)acrylates | 1,2-dihydroquinolines rsc.org | Achieved under mild conditions rsc.org |
Synthesis of Bis- and Multi-Oxazine Architectures
The construction of molecules containing two or more benzoxazine rings, known as bis- and multi-oxazine architectures, is a significant area of research, primarily driven by the materials science field for the development of high-performance polybenzoxazine thermosetting resins. acs.orgnih.gov The most prevalent method for synthesizing these structures is the Mannich condensation reaction. acs.orgnih.gov
This reaction typically involves the condensation of a bisphenol (a molecule with two phenol groups), a primary amine, and formaldehyde. acs.orgacs.org For instance, bisphenol A is a common starting material that can be reacted with a primary amine and formaldehyde to yield a bis-benzoxazine, where two benzoxazine moieties are linked through the propane-2,2-diyl group originating from the bisphenol A backbone. acs.orgmdpi.com The general approach allows for considerable molecular diversity, as various bisphenols and primary amines can be employed to tailor the properties of the final material. acs.org
Bio-based compounds are also utilized as precursors. For example, diphenolic compounds derived from renewable resources like guaiacol and furfural can be used to synthesize bio-based bis-benzoxazine monomers. google.com Similarly, curcumin, which has two phenolic groups, can react with an amine like aniline and formaldehyde to form a bifunctional benzoxazine monomer. mdpi.com
The synthesis is often carried out in a low-polarity solvent, such as chloroform, at temperatures ranging from room temperature to reflux conditions (around 61°C) or higher (90-120°C), with reaction times spanning several hours to days. acs.orggoogle.com Microwave-assisted synthesis has been reported as an energy-efficient alternative, significantly reducing reaction times. acs.org This approach has been used to fuse catechol and furfurylamine into bis-benzoxazines in the presence of poly(ethylene glycol) as a solvent. acs.org
The following table summarizes examples of bis-benzoxazine synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions | Reference |
| Bisphenol A | Hexylamine | Paraformaldehyde | 6,6'-(Propane-2,2-diyl)bis(3-hexyl-3,4-dihydro-2H-benzo[e] researchgate.netnih.govoxazine) | Chloroform, Reflux, 96 h | acs.org |
| Bisphenol A | Aniline | Paraformaldehyde | 4,4'-(propane-2,2-diyl)bis(2-((phenylamino)methyl)phenol) intermediate | Acetone, HCl, H₂O, Reflux, 2 h | mdpi.com |
| Guaiacol-furfural diphenol | Amine compound | Paraformaldehyde | Bio-based bis-benzoxazine monomer | Low-polarity solvent, 90-120°C, 4-14 h | google.com |
| Catechol | Furfurylamine | Formaldehyde | Bio-based bis-benzoxazine | Poly(ethylene glycol), Microwave | acs.org |
| Curcumin | Aniline | Formaldehyde | Curcumin-aniline bis-benzoxazine (Cu-A-Bzo) | Methanol, Reflux, 24 h | mdpi.com |
Preparation of Oxo-Derivatives (e.g., Benzoxazinones, Benzoxazinediones)
Oxo-derivatives of benzoxazine, particularly benzoxazinones and benzoxazinediones, are an important class of related heterocyclic compounds. Their synthesis often starts from precursors other than the 2,4-dihydro-1H-benzo[d] researchgate.netnih.govoxazine ring itself, with anthranilic acid (2-aminobenzoic acid) being a key starting material. umich.edunih.govuomosul.edu.iq
Benzoxazin-4-ones:
A classical and widely used method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the reaction of anthranilic acid with acid chlorides or acid anhydrides. nih.govumich.eduuomosul.edu.iq For example, reacting anthranilic acid with various substituted benzoyl chlorides in the presence of a base like triethylamine or in pyridine yields the corresponding 2-aryl-benzoxazin-4-one derivatives. nih.govuomosul.edu.iq Acetic anhydride can also be used, leading to the formation of 2-methyl-4H-3,1-benzoxazin-4-one. uomosul.edu.iq
Alternative methods starting from anthranilic acid include:
Reaction with Ortho Esters: Acid-catalyzed reaction of anthranilic acids with ortho esters can yield benzo[d] researchgate.netnih.gov-oxazin-4-ones. nih.gov
Palladium-Catalyzed Carbonylative Cyclization: A simple and efficient method involves the palladium-catalyzed reaction of anthranilic acid with aryl bromides under a carbon monoxide atmosphere. umich.edu This approach tolerates a wide range of functional groups. umich.edu
Iodine-Catalyzed Cascade: An I₂-catalyzed oxidative cascade reaction between anthranilic acid and various aldehydes provides access to 2-arylbenzoxazin-4-ones using an affordable oxidant like oxone. nih.gov
N-acyl anthranilic acids serve as direct precursors, which can be cyclized to form 2–substituted benzoxazinones by refluxing with acetic anhydride. uomosul.edu.iq
The following table provides an overview of synthetic methods for benzoxazin-4-ones.
| Starting Material(s) | Reagent(s) | Product Type | Reference |
| Anthranilic Acid, Substituted Benzoyl Chlorides | Triethylamine or Pyridine | 2-Aryl-benzoxazin-4-ones | nih.govuomosul.edu.iq |
| Anthranilic Acid, Aryl Bromide | CO, PdCl₂(PhCN)₂, P(t-Bu)₃·HBF₄ | 2-Aryl-benzoxazin-4-ones | umich.edu |
| Anthranilic Acid, Ortho Esters | Acid catalyst | 2-Substituted-benzoxazin-4-ones | nih.gov |
| Anthranilic Acid, Aldehydes | I₂, Oxone | 2-Aryl-benzoxazin-4-ones | nih.gov |
| N-Acyl Anthranilic Acids | Acetic Anhydride | 2-Substituted-benzoxazin-4-ones | uomosul.edu.iq |
Benzoxazinediones:
The synthesis of 1H-benzo[d] researchgate.netnih.govoxazine-2,4-diones, also known as isatoic anhydrides, can be achieved from different starting points. One efficient, one-step method involves the reaction of phthalic anhydride derivatives with trimethylsilyl azide, which can be performed using microwave irradiation under solvent-free conditions. researchgate.net
An alternative two-step approach starts from 2-aminobenzoic acids (anthranilic acids). researchgate.net In this method, urethane-type protecting groups like Fmoc, Cbz, or EtOCO are used as the source for the second carbonyl group, with thionyl chloride promoting the cyclization to form the 1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione. researchgate.net
Chemical Reactivity and Transformational Chemistry of 2,4 Dihydro 1h Benzo D 1 2 Oxazine Systems
Ring-Opening Reactions and Mechanisms, including Ring-Opening Polymerization
The hallmark of benzoxazine (B1645224) chemistry is the thermally induced ring-opening polymerization (ROP), a process that yields highly cross-linked polybenzoxazine networks. researchgate.net This polymerization typically occurs at temperatures between 160 and 260°C and proceeds without the need for a catalyst. researchgate.net The stability of the oxazine (B8389632) ring necessitates high temperatures for polymerization, which can be a drawback for some industrial applications. mdpi.com Consequently, significant research has focused on reducing the curing temperature through the use of catalysts or by designing self-catalytic monomers. mdpi.com
The mechanism of ROP is understood to be a cationic process. mdpi.com It is initiated by the thermally induced formation of cationic intermediates on the nitrogen and oxygen atoms of the oxazine ring, leading to the cleavage of the methylene (B1212753) bridge. mdpi.com These resulting cationic species can then react with the nitrogen, oxygen, or the aryl group of another benzoxazine monomer, ultimately forming the cross-linked polymer structure. mdpi.com Lewis acids are effective catalysts as they can coordinate to the nitrogen and oxygen atoms, facilitating the formation of the cationic species and thus lowering the polymerization temperature. mdpi.com For instance, tris(pentafluorophenyl)borane has been explored as a potent catalyst for the ROP of 1,3-benzoxazines. mdpi.com Similarly, bifunctional catalysts like lithium iodide have shown to be highly effective, where the lithium cation acts as a Lewis acid to promote ring-opening, and the iodide ion, a good leaving group, reacts with the ring-opened iminium intermediate. acs.org
Beyond polymerization, the oxazine ring can undergo ring-opening reactions with various nucleophiles. For example, thiols can reversibly open the benzoxazine ring. acs.org The reaction is influenced by the acidity of the thiol and the solvent, with the initial step believed to be a thiol-mediated protonation, likely at the nitrogen atom. acs.org The reverse reaction, leading to the recovery of the benzoxazine, can be achieved at elevated temperatures and reduced pressure. acs.org Amines, including primary, secondary, and tertiary amines, can also facilitate the ring-opening of benzoxazines, particularly in protic solvents. researchgate.net
The hydrolysis of the oxazine ring is another important reaction. Studies have shown that 3,4-dihydro-1,3-benzoxazine derivatives can undergo varying degrees of hydrolysis when water is added to their solutions in dimethyl sulfoxide. nih.gov The rate and extent of this decomposition are dependent on the electronic effects of substituents on the molecule. nih.gov A more environmentally friendly method for ring-opening involves hydrolysis, which can be used to produce 2-(aminomethyl)phenolic derivatives from commercially available benzoxazines. mdpi.com This hydrolytic ring-opening provides a pathway to synthesize a wider variety of 2-substituted benzoxazines. mdpi.com
Aromatization and Oxidative Dehydrogenation Processes
The dihydrobenzoxazine ring system can be transformed into aromatic structures through oxidative dehydrogenation. This process involves the removal of hydrogen atoms, leading to the formation of a more conjugated system. One common outcome of this aromatization is the formation of benzoxazinones. For instance, 1,4-dihydro-benzo[d] acs.orgacs.orgoxazin-2-ones can be synthesized from phthalides through a two-step process involving aminolysis followed by a Hofmann rearrangement. nih.gov This method provides an alternative to the traditional synthesis from amino alcohols using phosgene or its derivatives. nih.gov
The oxidative dehydrogenation of dihydroarenes, a related class of compounds, can be achieved using catalysts like 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) in the presence of sodium nitrite and dioxygen. nih.govmdpi.com This catalytic system has demonstrated high efficiency and selectivity in converting dihydroarenes to their aromatic counterparts. nih.govmdpi.com A proposed mechanism for this reaction involves a catalytic cycle where DDQ is reduced by abstracting hydrogen and then re-oxidized by in-situ generated nitrogen dioxide. mdpi.com This general principle of oxidative dehydrogenation can be applied to various dihydroaromatic systems to achieve aromatization.
Nucleophilic and Electrophilic Substitution Patterns on the Oxazine and Benzene (B151609) Moieties
The 2,4-dihydro-1H-benzo[d] acs.orgacs.orgoxazine system possesses two key reactive sites for substitution reactions: the heterocyclic oxazine ring and the fused benzene ring. The reactivity of each ring is governed by its electronic properties.
On the Benzene Moiety:
The benzene ring of the dihydrobenzoxazine system is susceptible to electrophilic aromatic substitution (EAS). byjus.com The delocalized π-electrons of the benzene ring make it attractive to electrophiles. libretexts.org The general mechanism for EAS involves three steps: the generation of an electrophile, the attack of the benzene ring on the electrophile to form a carbocation intermediate (arenium ion), and the subsequent loss of a proton to restore aromaticity. byjus.com
Common EAS reactions include:
Halogenation: Introduction of a halogen (Cl, Br) onto the benzene ring, typically using a Lewis acid catalyst like FeCl₃ or FeBr₃. byjus.com
Nitration: Substitution with a nitro group (-NO₂) by reacting with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. masterorganicchemistry.com
On the Oxazine Moiety:
The oxazine ring itself can undergo nucleophilic substitution reactions. The stability and reactivity of the oxazine ring are influenced by the substituents present. nih.gov For example, the ring can be opened by nucleophiles like thiols and amines, as discussed in the ring-opening section. acs.orgresearchgate.net This ring-opening can be considered a form of nucleophilic attack on the carbon atom adjacent to the oxygen and nitrogen atoms.
Furthermore, it is possible to synthesize benzoxazines with substituents at the 2-position of the oxazine ring. mdpi.com This is often achieved through a multi-step process starting from an ortho-aldehyde-substituted phenol (B47542). mdpi.com The ability to introduce substituents at this position expands the chemical diversity and potential applications of these compounds.
Tautomerism and Isomerization Studies of Dihydrobenzoxazines
Dihydrobenzoxazines can exist as several structural isomers depending on the relative positions of the oxygen and nitrogen atoms and the double bond within the heterocyclic ring. Some examples of dihydrobenzoxazine isomers include 3,4-dihydro-2H-benzo[e] acs.orgacs.orgoxazine and 3,4-dihydro-2H-benzo[b] acs.orgnih.govoxazine. researchgate.net
The potential for tautomerism in dihydrobenzoxazine systems is an important consideration. Tautomers are isomers that readily interconvert, often through the migration of a proton. While not extensively detailed for the parent 2,4-dihydro-1H-benzo[d] acs.orgacs.orgoxazine in the provided context, the concept of ring-chain tautomerism is relevant to the chemistry of related heterocyclic systems. For instance, the reversible ring-opening of benzoxazines with thiols can be viewed as an equilibrium between the cyclic benzoxazine and the open-chain adduct, which is a form of tautomerism. acs.org
Isomerization can also occur during synthetic procedures. For example, in the gold(I)-catalyzed synthesis of 4H-benzo[d] acs.orgacs.orgoxazines from N-(2-alkynyl)aryl benzamides, a stereoselective 6-exo-dig cyclization leads to the formation of a specific isomer. nih.gov
Reactions with Organometallic Species and Coordination Chemistry of Benzoxazines
The nitrogen and oxygen atoms within the oxazine ring of 2,4-dihydro-1H-benzo[d] acs.orgacs.orgoxazine derivatives possess lone pairs of electrons, making them potential coordination sites for metal ions. This ability to form metal complexes has been explored to influence the reactivity of the benzoxazine system and to create new materials with interesting properties.
Metal ions can act as catalysts for the ring-opening polymerization (ROP) of benzoxazines. nih.gov For example, the insertion of nickel (Ni) and zinc (Zn) ions into a porphyrin-functionalized benzoxazine monomer significantly lowered the ROP temperature. nih.govnih.gov The metal ions are believed to act as promoters and catalysts for the thermal polymerization. nih.govnih.gov The coordination of the metal to the oxygen or nitrogen atoms of the oxazine ring facilitates the ring-opening process. acs.org
The coordination chemistry of benzoxazine-based ligands has been investigated with various metals. For instance, complexes with vanadium, molybdenum, and tungsten have been synthesized and their catalytic applications explored. acs.org The geometry of the coordination complex can influence the ease of ring-opening. acs.org
Furthermore, the reaction of dihydrobenzoxazines with organometallic reagents can lead to the formation of new carbon-carbon bonds. While specific examples with 2,4-dihydro-1H-benzo[d] acs.orgacs.orgoxazine are not detailed in the provided search results, the general reactivity patterns of related heterocyclic systems suggest that reactions with organolithium or Grignard reagents could potentially lead to nucleophilic attack on the oxazine ring.
Gold(I) complexes have been used to catalyze the cycloisomerization of N-(2-alkynyl)aryl benzamides to produce substituted 4H-benzo[d] acs.orgacs.orgoxazines. nih.govacs.org The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by a chemoselective attack of the amide oxygen to form the oxazine ring. nih.gov
The interaction of benzoxazine polymers with metal ions has also been studied. For example, the effect of Lewis acids on the properties of polybenzoxazines has been investigated, with results showing that curing with Cu²⁺ can lead to improved performance compared to Al³⁺ and Fe³⁺. researchgate.net
Advanced Structural Elucidation and Spectroscopic Analysis of Dihydrobenzoxazines
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
For instance, the crystal structure of 1′-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d] iucr.orgmdpi.comoxazine-2,3′-indolin]-2′-one reveals that the six-membered oxazine (B8389632) ring adopts a half-chair conformation. nih.gov The dihedral angle between the benzene (B151609) ring of the indoline (B122111) system and the benzene ring of the 2,4-dihydro-1H-benzo[d] iucr.orgmdpi.comoxazine system is a significant 76.94(8)°. nih.gov In the crystal lattice, molecules are linked by N—H···O hydrogen bonds, forming chains that are further connected by C—H···π interactions. nih.gov
Similarly, in a dihydrobenzoxazine dimer, the cyclohexyl substituent was found to adopt a regular chair conformation. semanticscholar.org The analysis of various dihydrobenzoxazine dimer derivatives has shown that while they may possess similar intermolecular hydrogen bonding, the variation in substituent groups leads to different spatial arrangements in the crystal packing. semanticscholar.org In the case of 6,6′-[(cyclohexylazanediyl)bis(methylene)]bis(2,4-dimethylphenol), a product of a dihydrobenzoxazine ring-opening reaction, the cyclohexyl ring also adopts a chair conformation with an equatorial C-N bond. iucr.orgnih.gov The dihedral angle between the two dimethylphenol rings is 72.45 (7)°. iucr.orgnih.gov
These crystallographic studies provide a static, yet highly detailed, snapshot of the molecular geometry, which is crucial for understanding the structure-property relationships in these compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Linkage Analysis (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of dihydrobenzoxazines in solution, providing insights into their dynamic conformational behavior and the connectivity of atoms. Both ¹H and ¹³C NMR are routinely used to confirm the formation of the characteristic oxazine ring. rasayanjournal.co.in
The ¹H NMR spectra of dihydrobenzoxazines typically show characteristic signals for the methylene (B1212753) groups of the oxazine ring, specifically the O-CH₂-N and Ar-CH₂-N protons. rasayanjournal.co.in For example, in the spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e] iucr.orgmdpi.comoxazine, these protons are clearly identifiable. researchgate.net The chemical shifts and coupling constants of these protons provide valuable information about the conformation of the oxazine ring in solution.
The structures of novel benzoxazine (B1645224) monomers, such as those synthesized from 2,6-bis(4-diaminobenzoxy)benzonitrile phenol (B47542) and formaldehyde (B43269), are routinely confirmed using ¹H and ¹³C NMR, which verify the presence of the reactive benzoxazine rings. researchgate.net Furthermore, NMR is used to verify the structures of various 3-alkyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazines. researchgate.net
The following table summarizes representative ¹H NMR data for a dihydrobenzoxazine derivative:
| Functional Group | Chemical Shift (δ, ppm) |
| Ar-CH₂-N | 4.95 (s, 2H) |
| O-CH₂-N | 5.42 (s, 2H) |
| Aromatic Protons | 7.05–7.80 (m) |
| Data for 2-(4-chlorophenyl)-3,2-dihydro-1H-naphtho[1,2-e] iucr.orgmdpi.com-oxazine nih.gov |
This data, along with ¹³C NMR, provides a comprehensive picture of the molecular structure in the solution state.
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying functional groups and probing the molecular dynamics of dihydrobenzoxazines. These techniques are complementary, providing information on the vibrational modes of the molecule. epequip.comyoutube.com
FT-IR spectroscopy is particularly useful for identifying the characteristic absorption bands of the benzoxazine ring system. Key vibrational bands include:
Asymmetric Ar-H stretching: ~3012-3016 cm⁻¹ rasayanjournal.co.in
Aliphatic CH₂ stretching: ~2820-2972 cm⁻¹ rasayanjournal.co.in
Trisubstituted benzene ring: ~935-966 cm⁻¹ and ~1453-1498 cm⁻¹ rasayanjournal.co.in
Asymmetric C-O-C stretching: ~1215-1269 cm⁻¹ rasayanjournal.co.in
Oxazine ring characteristic peak: ~918-920 cm⁻¹ researchgate.net
A band in the 960-900 cm⁻¹ region, often used to monitor the polymerization of benzoxazine resins, has been shown to be a mixture of the O-C₂ stretching of the oxazine ring and phenolic ring vibrational modes. nih.gov
Raman spectroscopy provides complementary information, particularly for non-polar bonds and the molecular backbone. youtube.com For instance, in the study of 3-alkyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazines, both IR and Raman spectra were analyzed to make fundamental vibrational assignments in the fingerprint region (2000-500 cm⁻¹). researchgate.net
The following table presents typical FT-IR absorption bands for dihydrobenzoxazine derivatives:
| Functional Group/Vibration | Wavenumber (cm⁻¹) |
| Asymmetric Ar-H stretching | 3012-3016 |
| Aliphatic CH₂ stretching | 2820-2972 |
| Trisubstituted benzene ring | 935-966, 1453-1498 |
| Asymmetric C-O-C stretching | 1215-1269 |
| Oxazine ring | 918-920 |
| Data compiled from various sources. rasayanjournal.co.inresearchgate.net |
These vibrational signatures are crucial for confirming the synthesis of dihydrobenzoxazines and for studying their subsequent reactions, such as polymerization. researchgate.netnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation
Mass spectrometry is a fundamental technique for determining the molecular weight of dihydrobenzoxazines and for elucidating their fragmentation pathways upon ionization. This information is vital for confirming the identity of a synthesized compound and for gaining structural insights. wikipedia.org
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) is often observed, although it can sometimes be of low intensity or absent for certain structures like alcohols. libretexts.org The fragmentation of the molecular ion provides a unique fingerprint for the compound. For dihydrobenzoxazines, fragmentation can involve cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen) and within the substituent groups.
For example, in primary amides, a base peak due to the McLafferty rearrangement is often seen. libretexts.org Aromatic compounds, including the benzene ring of dihydrobenzoxazines, tend to show strong molecular ion peaks due to their stability. libretexts.org The fragmentation of esters often involves the loss of the alkoxy group (-OR). libretexts.org
The following table outlines general fragmentation patterns observed in mass spectrometry that are relevant to the analysis of dihydrobenzoxazine derivatives:
| Functional Group | Common Fragmentation Behavior |
| Alkanes | Clusters of peaks 14 mass units apart (loss of (CH₂)nCH₃). libretexts.org |
| Amines | Molecular ion peak is an odd number. libretexts.org |
| Aldehydes | Loss of H (M-1) or CHO (M-29). libretexts.org |
| Aromatic Compounds | Strong molecular ion peaks. libretexts.org |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. For instance, the HRMS (ESI) data for 2-methyl-4H-benzo[d] iucr.orgmdpi.comoxazin-4-one showed a calculated m/z of 162.0555 for [M+H]⁺, with a found value of 162.0553, confirming its molecular formula as C₉H₇NO₂. mdpi.com
UV-Visible Spectroscopy and Photophysical Property Characterization (Absorption and Emission)
UV-Visible spectroscopy provides valuable information about the electronic transitions within dihydrobenzoxazine molecules, while analysis of their photophysical properties reveals their behavior upon absorption of light, including fluorescence and phosphorescence.
The absorption spectra of dihydrobenzoxazines are characterized by absorption bands corresponding to π-π* and n-π* transitions of the aromatic ring and the heteroatoms in the oxazine ring. For instance, a novel benzoxazine monomer derived from furfurylamine (B118560) exhibited a broad absorption peak in the range of 282–291 nm in various solvents. mdpi.com The position and intensity of these absorption bands can be influenced by the substituents on the molecule and the polarity of the solvent.
The emission properties, such as fluorescence, are also sensitive to the molecular structure and environment. The same furfurylamine-derived benzoxazine showed a broad emission peak between 297–313 nm. mdpi.com A notable blue shift was observed in dimethylformamide (DMF) solution, attributed to specific intermolecular interactions between the benzoxazine and the solvent. mdpi.com
Changes in the photophysical properties can also be indicative of conformational changes. For example, the formation of coordination cages from dihydrophenazine-based ligands, which share structural similarities with dihydrobenzoxazines, resulted in significant alterations to their photophysical and electrochemical properties compared to the parent ligands. rsc.org
The following table summarizes the absorption and emission data for a representative dihydrobenzoxazine derivative:
| Property | Wavelength Range (nm) | Solvent Dependency |
| Absorption | 282–291 | Dependent on solvent polarity |
| Emission | 297–313 | Blue shift observed in DMF |
| Data for 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] iucr.orgmdpi.comoxazine. mdpi.com |
These photophysical studies are crucial for understanding the light-matter interactions of dihydrobenzoxazines, which is important for applications in areas such as photochemistry and materials science.
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping in Benzoxazine Crystals
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the forces that govern the crystal packing.
In the crystal structure of a ring-opened dihydrobenzoxazine product, Hirshfeld analysis confirmed the presence of both intra- and intermolecular interactions. iucr.orgnih.gov The most significant contacts were found to be H···H (76.4%), H···C/C···H (16.3%), and H···O/O···H (7.2%). iucr.orgnih.gov Similarly, for 1,7-dimethyl-5a,6,11a,12-tetrahydrobenzo[b]benzo researchgate.netresearchgate.netiucr.orgnih.govoxazino[2,3-e] iucr.orgnih.govoxazine, H···H contacts made the largest contribution to the Hirshfeld surface (58.9%), followed by H···C/C···H interactions (24.6%). nih.gov
In another study of a novel benzoxazine monomer, Hirshfeld surface analysis was used to visualize C–H···N, C–H···O, and C–H···π interactions that link the molecules into an infinite chain. mdpi.com
The following table presents the percentage contributions of different intermolecular contacts to the Hirshfeld surface for two different dihydrobenzoxazine-related structures:
| Intermolecular Contact | Contribution (%) in Ring-Opened Dihydrobenzoxazine iucr.orgnih.gov | Contribution (%) in a Dihydrobenzoxazine Dimer semanticscholar.org |
| H···H | 76.4 | 58.9 |
| H···C/C···H | 16.3 | 24.6 |
| H···O/O···H | 7.2 | - |
| Other Contacts | < 1 | - |
This detailed mapping of intermolecular forces is crucial for understanding the solid-state properties of dihydrobenzoxazines and for designing new materials with desired crystal packing arrangements.
Theoretical and Computational Chemistry Applied to 2,4 Dihydro 1h Benzo D 1 2 Oxazine Systems
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2,4-dihydro-1H-benzo[d] nih.govrsc.orgoxazine (B8389632) and its derivatives, DFT calculations are instrumental in predicting their stability and reactivity.
The stability of different isomers of dihydro-1,2,4-triazines, a related heterocyclic system, has been systematically studied using DFT, which supports the experimental finding that the 2,5-dihydro isomer is the most stable. bme.hu Similar approaches can be applied to benzoxazine (B1645224) systems to determine the relative stabilities of various tautomers and conformers. DFT calculations can also elucidate the structural consequences of electron correlation. bme.hu
Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. researchgate.net The HOMO-LUMO energy gap is a significant indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. researchgate.net Other quantum chemical parameters like electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S) can also be calculated to provide a comprehensive understanding of the molecule's reactivity. researchgate.netnih.gov For instance, in a study of oxazine derivatives, DFT calculations demonstrated that the reactivity order was directly related to these computed parameters. researchgate.net
Furthermore, DFT has been employed to suggest that energy barriers in the formation of complex structures containing a benzo nih.govresearchgate.netoxazin-3(4H)-one moiety can be overcome by the energy from an exothermic reaction, leading to a thermodynamically favorable product. nih.govacs.org
Table 1: Key DFT-Derived Parameters for Reactivity Analysis
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept an electron. |
| HOMO-LUMO Energy Gap | ΔE | A smaller gap suggests higher reactivity. |
| Electronegativity | χ | The power of an atom to attract electrons to itself. |
| Chemical Potential | μ | The negative of electronegativity. |
| Global Hardness | η | Resistance to change in electron distribution. |
| Global Softness | S | The reciprocal of global hardness. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Correlation
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for studying the properties of electronically excited states. rsc.orguci.eduresearchgate.net This method is particularly valuable for correlating theoretical calculations with experimental spectroscopic data, such as UV-Vis absorption spectra. nih.govrsc.org
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in an experimental spectrum. rsc.org This allows for the assignment of observed spectral bands to specific electronic transitions within the molecule. The accuracy of TD-DFT in predicting excitation energies for many organic molecules is often within 0.3 eV of experimental values, making it a reliable tool for computational electronic spectroscopy. chemrxiv.org
The methodology involves calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu From this, one can extract information about transition frequencies and other excited-state properties. uci.edu Environmental effects, such as the presence of a solvent, can also be incorporated into TD-DFT calculations to provide more realistic simulations of experimental conditions. rsc.orgresearchgate.net
By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT provides insights into the nature of the excited states, such as whether they are localized or involve charge transfer. rsc.orgchemrxiv.org This information is crucial for understanding the photophysical and photochemical behavior of 2,4-dihydro-1H-benzo[d] nih.govrsc.orgoxazine derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For 2,4-dihydro-1H-benzo[d] nih.govrsc.orgoxazine systems, MD simulations are particularly useful for conformational analysis and exploring intermolecular interactions. nih.gov
The 3,4-dihydro-2H-1,3-benzoxazine ring can exist in different conformations, such as semi-chair and semi-boat forms. researchgate.net MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure.
MD simulations can also be used to study the interactions between benzoxazine derivatives and other molecules, such as water or biological macromolecules. nih.gov By simulating the system in a solvent box, one can identify which atoms have significant interactions with solvent molecules, providing insights into solubility and hydration. nih.gov In the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex over time, providing a more dynamic picture than static docking models. nih.govacs.org
Quantum Chemical Calculations of Reaction Pathways and Mechanistic Insights
Quantum chemical calculations, including but not limited to DFT, are employed to investigate the detailed mechanisms of chemical reactions involving 2,4-dihydro-1H-benzo[d] nih.govrsc.orgoxazine. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and determining the activation energies for each step.
For example, the synthesis of 4H-benzo[d] nih.govrsc.orgoxazines through gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has been elucidated using quantum chemical calculations. nih.gov The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by a chemoselective 6-exo-dig cyclization, leading to the formation of a vinylidene gold(I) benzoxazonium intermediate. nih.gov Such mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
Similarly, the formation of a complex molecular scaffold containing both benzothiazole (B30560) and benzo nih.govresearchgate.netoxazin-3(4H)-one has been rationalized through DFT calculations. nih.govacs.org These calculations suggested a plausible mechanism involving a Favorskii-like rearrangement. nih.gov Quantum chemical calculations can also be used to study the reactivity of different functional groups within the benzoxazine structure, predicting sites susceptible to nucleophilic or electrophilic attack.
In Silico Modeling of Molecular Interactions (e.g., Ligand-Target Binding, Polymerization Initiation)
In silico modeling encompasses a range of computational techniques used to simulate molecular interactions. For 2,4-dihydro-1H-benzo[d] nih.govrsc.orgoxazine derivatives, these methods are extensively used to predict their binding affinity to biological targets and to understand the initiation mechanisms of polymerization.
Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govresearchgate.net This method has been applied to study the interaction of benzoxazine derivatives with various biological targets, including human neutrophil elastase and methionyl-tRNA synthetase. nih.govresearchgate.netnih.gov Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rational basis for the design of more potent inhibitors. nih.govresearchgate.net For instance, docking studies revealed the binding mode of dihydro-2H-benzo nih.govrsc.orgoxazine derivatives into the active site of the ribosomal A-site of Mycobacterium tuberculosis. researchgate.net
Beyond ligand-target binding, in silico modeling can also be applied to materials science. For example, the ring-opening polymerization of benzoxazine monomers is a key process in the formation of polybenzoxazine resins. Quantum chemical calculations can be used to study the initiation of this polymerization, providing insights into the reaction mechanism and the factors that influence the properties of the resulting polymer.
Functionalized Derivatives and Structural Modifications of the 2,4 Dihydro 1h Benzo D 1 2 Oxazine Scaffold
Substitution at Nitrogen (N1) and Carbon (C2, C4) Positions of the Oxazine (B8389632) Ring
The modification of the heterocyclic oxazine ring itself is a primary strategy for tuning the properties of benzoxazine (B1645224) derivatives. Substitutions at the nitrogen (N1) and carbon (C2) positions are the most common and accessible modifications.
The substituent on the N1 atom is readily determined by the choice of the primary amine used in the Mannich condensation reaction. mdpi.comnih.gov This allows for the incorporation of a vast range of functionalities, from simple alkyl and aryl groups to more complex moieties. For instance, using allylamine introduces a polymerizable allyl group, while using amines with long aliphatic chains can impart flexibility to the resulting polymer. mdpi.comnih.gov
Substitution at the C2 position of the oxazine ring is typically achieved by replacing formaldehyde (B43269) with other aldehydes in the synthesis. A widely used method involves a multi-step approach where a salicylaldehyde is first reacted with a primary amine to form a Schiff base. This intermediate is then reduced, commonly with sodium borohydride, and subsequently cyclized with a chosen aldehyde to yield a 2-substituted 1,3-benzoxazine. mdpi.comresearchgate.net An alternative, more environmentally friendly route involves the acid-catalyzed hydrolysis of a readily available benzoxazine (like PH-a) to open the oxazine ring and form a stable 2-((phenylamino)methyl)phenol intermediate. mdpi.com This intermediate can then be reacted with a different aldehyde, such as benzaldehyde, to introduce a phenyl group at the C2 position. mdpi.com
Direct substitution at the C4 methylene (B1212753) carbon is not a common strategy in standard benzoxazine synthesis. Its modification is generally accomplished through more complex, multi-step synthetic routes that fall outside the typical Mannich reaction pathway.
| Position | Method of Substitution | Precursors | Resulting Substituent |
| N1 | Mannich Condensation | Phenol (B47542), Formaldehyde, Primary Amine (e.g., Allylamine, Aniline) | Determined by the R-group of the primary amine (R-NH₂) |
| C2 | Multi-step Synthesis | Salicylaldehyde, Primary Amine, Aldehyde (e.g., Benzaldehyde) | Determined by the R-group of the aldehyde (R-CHO) |
| C2 | Hydrolysis & Re-cyclization | Benzoxazine (e.g., PH-a), HCl, Aldehyde (e.g., Benzaldehyde) | Determined by the R-group of the aldehyde (R-CHO) |
Peripheral Substitutions on the Benzene (B151609) Moiety of Dihydrobenzoxazines
Introducing substituents onto the benzene ring of the dihydrobenzoxazine scaffold is straightforwardly achieved by employing substituted phenols as starting materials in the Mannich reaction. This approach allows for the incorporation of a wide variety of functional groups, which can significantly influence the electronic and steric properties of the monomer and the resulting polymer.
The use of naturally occurring, renewable bio-phenols has gained considerable attention for creating more sustainable benzoxazine systems. nih.gov Compounds such as eugenol, vanillin, thymol, carvacrol, and curcumin have been successfully used to synthesize bio-based benzoxazines. nih.govmdpi.comrsc.org For example, using eugenol introduces methoxy and allyl groups onto the benzene ring, while vanillin provides aldehyde and methoxy functionalities. nih.govnih.govrsc.org Curcumin, which contains two phenolic hydroxyl groups, can be used to form bifunctional benzoxazine monomers, which can enhance the crosslink density upon polymerization. mdpi.com These peripheral groups can act as internal catalysts for the ring-opening polymerization or introduce new reactive sites for further modifications.
| Phenolic Precursor | Key Substituents on Benzene Moiety | Resulting Benzoxazine |
| Eugenol | Methoxy, Allyl | Eugenol-based benzoxazine |
| Vanillin | Aldehyde, Methoxy | Vanillin-based benzoxazine (Van-JD) |
| Thymol | Isopropyl, Methyl | Thymol-based benzoxazine (Thy-JD) |
| Carvacrol | Isopropyl, Methyl | Carvacrol-based benzoxazine (Car-JD) |
| Curcumin | Various (leads to bifunctional monomer) | Curcumin-based benzoxazine (Cu-A-Bzo) |
Heterocyclic Ring Fusions and Annulations with the Benzoxazine Core
Expanding the benzoxazine core by fusing it with other heterocyclic or aromatic rings creates polycyclic structures with extended π-systems and unique properties. These annulated derivatives are synthesized through various strategies, often involving multi-step reactions.
Naphthoxazines : The fusion of a naphthalene ring system is achieved by substituting phenol with naphthol in the Mannich condensation reaction with paraformaldehyde and an arylamine. google.com This results in a dihydrooxazinyl naphthalene compound, which possesses a more extensive aromatic structure.
Triazolo- and Thiadiazolo-benzoxazines : The synthesis of these fused systems can begin with 2-aminophenol, which is first converted to a 2H,4H-2-ethoxycarbonyl-3,4-dihydro-3-oxo-1,4-benzoxazine. nih.gov This derivative is then transformed into a key hydrazinocarbonyl intermediate. nih.gov This intermediate serves as a versatile building block that can be cyclized with various reagents to form fused triazole or thiadiazole rings, yielding compounds like 2H,4H-2-[2'H-3'-thioxo-4'-substituted phenyl-1',2',4'-triazole-5-yl]-3,4-dihydro-3-oxo-1,4-benzoxazine. nih.gov
Pyrano-benzoxazines : Fused pyranobenzoxazine structures can be prepared from nitrochromones. Selective reduction of the nitro group to an amine leads to a spontaneous cyclization, forming dihydropyrano[2,3-]- and dihydropyrano[3,2-]- acs.orgnih.govbenzoxazines. rsc.org
Triazine-Based Frameworks : A covalent benzoxazine framework (CBF) can be synthesized through a one-pot Mannich reaction of planar triazine-containing molecules, such as 1,3,5-tris(4-aminophenyl)triazine (TAPT) and 2,4,6-tris(p-hydroxyphenyl)triazine (THPT), with paraformaldehyde. rsc.org This creates a highly cross-linked network where triazine rings are integrated into the benzoxazine structure. rsc.org
| Fused/Annulated System | Synthetic Strategy | Key Precursors |
| Naphthoxazine | Mannich Condensation | Naphthol, Paraformaldehyde, Arylamine |
| Triazolo-benzoxazine | Multi-step Cyclization | 2-Aminophenol, Diethyl bromomalonate, Hydrazine hydrate |
| Thiadiazolo-benzoxazine | Multi-step Cyclization | 2H,4H-2-hydrazinocarbonyl-3,4-dihydro-3-oxo-1,4-benzoxazine |
| Pyrano-benzoxazine | Reductive Cyclization | Nitrochromones |
| Triazine Framework | One-pot Mannich Reaction | TAPT, THPT, Paraformaldehyde |
Synthesis of Spiro and Bridged Benzoxazine Architectures
The introduction of spirocyclic and bridged structures into the benzoxazine framework imparts significant conformational rigidity and can lead to materials with enhanced thermal and mechanical properties.
Spiro Benzoxazines are characterized by two rings connected through a single, common tetrahedral carbon atom. A key synthetic approach involves using di-phenolic compounds that already contain a spiro center. For example, spirobiindane and spirobischroman phenols can be reacted with various amines and paraformaldehyde to yield spiro-centered bis(benzoxazine) monomers. acs.org The rigid, non-coplanar structure of the spiro center, with its characteristic 90° twist, restricts molecular packing and can lead to polybenzoxazines with increased thermal stability. acs.org The successful synthesis of these structures is confirmed by characteristic proton resonance signals in ¹H NMR spectroscopy, such as the O–CH₂–N and Ar–CH₂–N protons of the oxazine ring. acs.org Another class of spiro compounds, spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives, has also been synthesized and investigated for potential biological activities. nih.gov
The synthesis of bridged benzoxazine architectures is a more complex area of research aimed at creating highly constrained and three-dimensional molecular structures. These syntheses often require specialized precursors and multi-step reaction sequences to construct the bridged framework.
| Spiro Architecture | Synthetic Method | Key Phenolic Precursor |
| Spirobiindane-based Benzoxazine | Mannich Condensation | Spirobiindane phenol |
| Spirobischroman-based Benzoxazine | Mannich Condensation | Spirobischroman phenol |
| Spiro[benzoxazine-piperidine] | Multi-step Synthesis | N/A |
Design and Synthesis of Azo-linked Dihydrobenzoxazine Derivatives
Incorporating the photoresponsive azobenzene (–N=N–) linkage into the dihydrobenzoxazine structure yields functional materials that can respond to light stimuli. researchgate.net The synthesis of these derivatives can be achieved through several routes.
One common method is to first prepare a phenol that contains an azobenzene unit. For example, 4-(4-hydroxyphenylazo)benzoic acid can be synthesized via a diazonium reaction of 4-aminobenzoic acid with phenol. rsc.org This azo-functionalized phenol is then used in a subsequent Mannich condensation with an amine (e.g., aniline) and paraformaldehyde to form the benzoxazine ring, yielding a monomer like Azo-COOH BZ. rsc.org
An alternative strategy involves using a diamine that contains the azo linkage. An azobenzene-containing pyridine derivative with two amino groups can be reacted with paraformaldehyde and a phenol or bisphenol in a one-pot synthesis to produce either an azo-functionalized benzoxazine monomer or a main-chain type polybenzoxazine. acs.org
These azo-linked benzoxazines exhibit reversible trans-to-cis isomerization upon UV irradiation, a property that is being explored for applications in optical devices and storage media. acs.org Furthermore, the presence of the azo and other functional groups (like carboxylic acid or pyridine) can catalyze the ring-opening polymerization of the benzoxazine, lowering the required curing temperature compared to traditional benzoxazines. rsc.orgrsc.org
| Azo-linked Derivative | Synthetic Approach | Key Azo-containing Precursor |
| Azo-COOH BZ | Mannich reaction with azo-phenol | 4-(4-hydroxyphenylazo)benzoic acid |
| PAPBZ | Mannich reaction with azo-diamine | Diamino- and azobenzene-containing pyridine derivative |
| Azopy BZ | Mannich reaction with azo-phenol | Phenol with a pyridyl-azo moiety |
Non Clinical Applications and Materials Science Contributions of Benzoxazine Chemistry
Benzoxazines as Monomers for High-Performance Polybenzoxazine Thermosets
Benzoxazine (B1645224) monomers are the precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers that offer a unique combination of properties, including excellent thermal stability, mechanical strength, low water absorption, and near-zero volumetric shrinkage during curing. These attributes make them highly desirable for a range of demanding applications.
Synthesis and Ring-Opening Polymerization Kinetics of Benzoxazine Monomers
The synthesis of benzoxazine monomers, such as 2,4-Dihydro-1H-benzo[d] researchgate.netresearchgate.netoxazine (B8389632), is typically achieved through a Mannich-like condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). acs.org This versatile synthesis allows for a high degree of molecular design flexibility, enabling the properties of the resulting polymer to be tailored for specific applications. acs.org
The conversion of these monomers into polybenzoxazine thermosets occurs via a thermally activated, self-catalyzed ring-opening polymerization (ROP). nsysu.edu.tw This process is characterized by an S-shaped conversion profile, where the reaction is initially slow and then accelerates as phenolic groups are generated, which act as catalysts for the polymerization. nsysu.edu.tw The kinetics of this polymerization can be modeled and typically follow a first-order reaction. The apparent activation energy for the curing of main-chain benzoxazine polymers has been reported to be in the range of 82–118 kJ mol⁻¹. nsysu.edu.tw The polymerization process can be monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy, by observing the disappearance of characteristic oxazine ring absorption bands. mdpi.com Catalysts, such as certain Lewis acids, can be employed to significantly lower the onset temperature of the ring-opening polymerization. mdpi.com
Influence of Monomer Structure on Polybenzoxazine Thermal and Mechanical Properties
The molecular architecture of the initial benzoxazine monomer plays a critical role in determining the ultimate thermal and mechanical properties of the cured polybenzoxazine. By strategically selecting the phenol and primary amine precursors, researchers can fine-tune the performance of the resulting thermoset. For instance, the incorporation of nitrile groups into the monomer structure has been shown to enhance the thermal stability of the polybenzoxazine. springerprofessional.de This improvement is attributed to the formation of a triazine structure during thermal degradation. springerprofessional.de The position of the nitrile group on the monomer is also a key factor, with ortho-nitrile-functionalized monomers showing the most significant improvements in char yield. springerprofessional.de
The table below summarizes the effect of different functional groups on the thermal properties of polybenzoxazines.
| Functional Group | Effect on Thermal Properties | Reference |
| Nitrile | Increased thermal stability and char yield | springerprofessional.de |
| Organophosphorous (DOPO-based) | Improved flame retardancy (V-0 rating in UL-94 test) | mdpi.com |
| Lignin-based | Increased char yields (close to 50%) | rsc.org |
Fabrication of Reinforcement Composites and Anticorrosion Coatings from Polybenzoxazines
The exceptional properties of polybenzoxazines make them ideal matrix materials for high-performance composites and protective coatings. Their low viscosity and good processability allow for excellent impregnation of reinforcing fibers, leading to composites with superior mechanical performance.
In the realm of protective coatings, polybenzoxazines offer excellent corrosion resistance for various metal substrates. researchgate.net These coatings form a dense, hydrophobic barrier that effectively protects the underlying material from corrosive environments. researchgate.net The performance of these anticorrosion coatings can be further enhanced by incorporating other materials, such as polyaniline, to create composite coatings with synergistic protective properties. researchgate.net The table below showcases the corrosion protection efficiency of different polybenzoxazine-based coatings.
Optoelectronic and Photoluminescent Materials Development from Benzoxazine Derivatives
Recent research has highlighted the potential of benzoxazine derivatives in the development of advanced optoelectronic and photoluminescent materials. mdpi.com While not as extensively studied as their thermal and mechanical properties, the optical characteristics of these compounds are gaining increasing attention. mdpi.comresearchgate.net The inherent molecular design flexibility of benzoxazines allows for the synthesis of derivatives with tailored photophysical properties. mdpi.com
Studies have shown that certain benzoxazine derivatives exhibit interesting photophysical behaviors, including absorption and emission characteristics that are influenced by the solvent polarity. mdpi.com This suggests their potential application in sensors and other optoelectronic devices. The development of functional polymers from benzoxazine monomers opens up possibilities for creating novel materials for use in areas such as organic light-emitting diodes (OLEDs) and other electronic applications. researchgate.net
Benzoxazines as Precursors for Advanced Heterocyclic Compounds and Fine Chemicals
The reactive nature of the benzoxazine ring makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds and fine chemicals. jcsp.org.pk The ring can be opened under various conditions to yield reactive intermediates that can then be transformed into a variety of other molecular scaffolds. For example, catalyst-free annulation reactions of specific benzoxazine derivatives can lead to the synthesis of dihydroquinolines and dihydropyrroles. researchgate.net
Furthermore, the synthesis of 1,3-oxazine derivatives has been explored for their potential in generating biologically active molecules. jcsp.org.pk This versatility as a synthetic precursor underscores the importance of benzoxazine chemistry in the broader field of organic synthesis and drug discovery. nih.govumpr.ac.id
Role in Catalyst Design and Ligand Development for Coordination Chemistry
The nitrogen and oxygen atoms within the benzoxazine ring provide potential coordination sites for metal ions, making these compounds interesting candidates for ligand development in coordination chemistry. researchgate.net Research has demonstrated that benzoxazine derivatives can act as versatile ligands, coordinating to metal centers through different modes. researchgate.net For instance, a 6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d] researchgate.netresearchgate.netoxazine ligand has been shown to coordinate with zinc(II) and mercury(II) in different fashions, leading to complexes with distinct geometries. researchgate.net In one such complex, the ligand was found in an "open" iminic structure, highlighting the dynamic nature of these molecules upon coordination. researchgate.net The ability to tailor the electronic and steric properties of the benzoxazine ligand through synthetic modifications opens up possibilities for designing novel catalysts and functional coordination complexes.
Applications in Dyes, Pigments, and Chemical Indicators derived from Oxo-Benzoxazines
The inherent chromophoric and functional characteristics of the oxo-benzoxazine scaffold have led to its exploration in the development of novel dyes, pigments, and chemical indicators. The electronic properties of the heterocyclic ring system, coupled with the potential for extensive conjugation through substitution, allow for the generation of molecules that interact with light in the visible spectrum. Furthermore, the presence of heteroatoms provides sites for interaction with various analytes, forming the basis for their application as chemical sensors.
Azo Dyes Derived from Oxo-Benzoxazines
The synthesis of these dyes typically follows the well-established diazotization-coupling reaction pathway. An aromatic amine is first converted into a diazonium salt, which then acts as an electrophile, reacting with an electron-rich coupling component—in this case, an oxo-benzoxazine derivative. The specific shade of the resulting dye is dependent on the electronic nature of the substituents on both the diazonium salt and the oxo-benzoxazine coupler.
| Oxo-Benzoxazine Azo Dye Derivative | Synthesis Method | Color Profile | Noteworthy Properties |
| Phenylazo-oxo-benzoxazine | Diazotization of aniline and coupling with 2,4-Dihydro-1H-benzo[d] nanobioletters.comnih.govoxazin-2-one | Yellow to Orange | Good light fastness |
| Naphthylazo-oxo-benzoxazine | Diazotization of naphthylamine and coupling with 2,4-Dihydro-1H-benzo[d] nanobioletters.comnih.govoxazin-2-one | Red to Deep Red | High molar extinction coefficient |
| Anthranilic acid-derived azo-oxo-benzoxazine | Diazotization of anthranilic acid and coupling with 2,4-Dihydro-1H-benzo[d] nanobioletters.comnih.govoxazin-2-one | Orange to Red | Potential for metal-complex dyes |
Pigments Based on Oxo-Benzoxazine Structures
While soluble dyes are used to color substrates from a solution, pigments are insoluble particulate colorants dispersed in a medium. The planarity and potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, make oxo-benzoxazine derivatives interesting candidates for the development of novel organic pigments. Polymerization of functionalized oxo-benzoxazine monomers can also lead to the formation of colored polymeric materials with high thermal stability and solvent resistance, suitable for pigment applications.
Research in this area is focused on synthesizing oxo-benzoxazine derivatives with properties conducive to pigment formation, such as high melting points, insolubility in common solvents, and resistance to light and weathering.
| Oxo-Benzoxazine Pigment Type | Key Structural Features | Color Range | Potential Applications |
| Poly(oxo-benzoxazine)s | Polymerized from functionalized oxo-benzoxazine monomers | Yellow to Brown | High-performance plastics, coatings |
| Metal complexes of oxo-benzoxazines | Coordination of metal ions with oxo-benzoxazine ligands | Varied, depending on metal | Inks, paints |
| Dioxazine-fused oxo-benzoxazines | Fused heterocyclic systems | Violet to Blue | Automotive finishes, textiles |
Oxo-Benzoxazines as Chemical Indicators
The ability of the oxo-benzoxazine ring system to undergo structural and electronic changes in response to chemical stimuli forms the basis of its use in chemical indicators. These changes can manifest as a visible color change (colorimetric or halochromic indicators) or a change in fluorescence properties (fluorescent indicators).
Colorimetric and Halochromic Indicators:
The presence of acidic protons and basic nitrogen and oxygen atoms in the oxo-benzoxazine structure can lead to changes in the electronic conjugation of the molecule with varying pH. This alteration in the electronic structure results in a shift in the absorption of light, causing a visible color change. Such compounds are valuable as pH indicators.
Furthermore, the strategic placement of chelating functional groups on the oxo-benzoxazine scaffold can create selective colorimetric sensors for specific metal ions. The coordination of a metal ion with the ligand alters the intramolecular charge transfer characteristics of the molecule, leading to a distinct color change that can be observed with the naked eye. nanobioletters.com For instance, certain azo derivatives of oxo-benzoxazines have been shown to exhibit a color change from yellow to dark brown upon complexation with iron(II) ions. nanobioletters.com
| Indicator Type | Stimulus | Mechanism of Action | Observed Color Change |
| pH Indicator | Change in pH | Protonation/deprotonation of the oxo-benzoxazine ring | Yellow (acidic) to Red (basic) |
| Metal Ion Sensor (e.g., for Fe²⁺) | Presence of specific metal ions | Complexation with the oxo-benzoxazine derivative | Yellow to Dark Brown nanobioletters.com |
| Anion Sensor (e.g., for CN⁻) | Presence of specific anions | Nucleophilic addition to the oxo-benzoxazine ring | Colorless to Yellow rsc.org |
Fluorescent Indicators:
Certain derivatives of 1,3-benzoxazin-4-one have been identified for their utility in fluorescence emission materials. nih.gov The development of fluorescent indicators based on the oxo-benzoxazine framework is an emerging area of research. These indicators can signal the presence of a specific analyte through a change in their fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescent response can provide a highly sensitive method for detection.
| Fluorescent Indicator Application | Analyte | Fluorescence Response | Potential Advantages |
| Bioimaging | Intracellular pH or metal ions | "Turn-on" or "turn-off" fluorescence | High sensitivity, low background signal |
| Environmental Monitoring | Heavy metal pollutants | Quenching or enhancement of fluorescence | Real-time detection |
| Process Control | Monitoring chemical reactions | Change in fluorescence lifetime | Non-invasive monitoring |
Emerging Trends and Future Research Directions in 2,4 Dihydro 1h Benzo D 1 2 Oxazine Chemistry
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity and Atom Economy
The traditional synthesis of 2,4-dihydro-1H-benzo[d] nih.govrsc.orgoxazines via the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269) is being challenged by new approaches that offer greater efficiency, selectivity, and adherence to the principles of green chemistry. A significant development is the emergence of catalyst-free and metal-catalyzed reactions that provide access to complex benzoxazine-derived structures.
For instance, a gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has been developed for the synthesis of substituted 4H-benzo[d] nih.govrsc.orgoxazines. nih.govacs.orgresearchgate.netnih.govresearchgate.net This method proceeds via a chemoselective 6-exo-dig cyclization under mild conditions, tolerating a range of functional groups and affording products in modest to excellent yields. nih.govacs.orgresearchgate.netnih.govresearchgate.net Another innovative approach involves the catalyst-free annulation of 2-(4H-benzo[d] nih.govrsc.orgoxazin-4-yl)acrylates with sulfur ylides, which furnishes various 1,2-dihydroquinolines in generally high yields, showcasing a novel transformation of the benzoxazine (B1645224) core. rsc.org
Furthermore, efforts to improve the atom economy and sustainability of benzoxazine synthesis are ongoing. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the exploration of alternative, less hazardous reagents. researchgate.netresearchgate.net
Table 1: Comparison of Novel Synthetic Routes for Benzoxazine Derivatives
| Synthetic Method | Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |
| Gold(I)-Catalyzed Cycloisomerization | N-(2-alkynyl)aryl benzamides | Gold(I) catalyst, DCM, 23-30 °C | 4-Benzyliden-2-aryl-4H-benzo[d] nih.govrsc.orgoxazines | 61-90% | nih.govacs.org |
| Catalyst-Free Annulation | 2-(4H-benzo[d] nih.govrsc.orgoxazin-4-yl)acrylates, Sulfur Ylides | Mild conditions | 1,2-Dihydroquinolines | High | rsc.org |
| Eco-Friendly Mannich Condensation | Phenols/Naphthols, Formaldehyde, Primary Amines | Water, Ambient Temperature | Dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives | >75% | researchgate.net |
| Hydrazine-Catalyzed RCCOM | N-prenylated 2-aminobenzaldehydes | Hydrazine catalyst | 1,2-Dihydroquinolines | 59-86% | nih.gov |
| Metal-Free One-Pot Synthesis | Salicylic acid and aminophenol derivatives | Sequential amide coupling and oxidative dearomatization | 2,3-Dihydro-4H-benzo[e] nih.govrsc.orgoxazin-4-ones | High | digitellinc.com |
This table presents a selection of modern synthetic methods for compounds related to or derived from the 2,4-Dihydro-1H-benzo[d] nih.govrsc.orgoxazine (B8389632) scaffold, highlighting the diversity of approaches being explored.
Exploration of Underutilized Reactivity Profiles and Novel Transformational Chemistry
Beyond their well-established role as precursors to polybenzoxazine thermosets, the inherent reactivity of the 2,4-dihydro-1H-benzo[d] nih.govrsc.orgoxazine ring system is a burgeoning area of research. The oxazine ring, a masked N,O-acetal, possesses latent functionalities that can be unlocked for novel chemical transformations.
A compelling example is the catalyst-free annulation of 2-(4H-benzo[d] nih.govrsc.orgoxazin-4-yl)acrylates, which undergo a [3+2]-annulation with α,β-unsaturated imines to produce a wide range of polysubstituted 2,3-dihydropyrroles with high efficiency. rsc.org This reaction demonstrates the potential of the benzoxazine moiety to participate in cycloaddition reactions, opening avenues for the synthesis of diverse heterocyclic scaffolds.
Furthermore, the development of catalyst-controlled divergent cyclizations of Morita-Baylis-Hillman carbonates can lead to either 1,2-dihydroquinolines or 4H-3,1-benzoxazines, indicating that the reactivity of precursors can be steered towards different heterocyclic systems. organic-chemistry.org The selective cleavage of the N-O bond in 1,2-oxazines, a related heterocyclic system, using various reducing agents also points towards potential synthetic manipulations of the benzoxazine core that have yet to be fully explored. researchgate.net
Future research in this area will likely focus on:
Ring-opening reactions with a wider range of nucleophiles: Exploring reactions with carbon, sulfur, and phosphorus nucleophiles to generate novel functionalized phenolic structures.
Asymmetric catalysis: Developing enantioselective transformations of prochiral benzoxazine derivatives.
Tandem reactions: Designing sequential reactions where the in-situ opening of the benzoxazine ring triggers subsequent bond-forming events.
Advanced Characterization Techniques and Methodological Innovations for Complex Benzoxazine Structures
The structural complexity of benzoxazine monomers, their oligomers, and the resulting crosslinked polybenzoxazine networks necessitates the use of advanced characterization techniques. While standard spectroscopic methods like FT-IR and 1D NMR are routinely used, researchers are increasingly employing more sophisticated methods for unambiguous structural elucidation.
Two-dimensional NMR techniques, including COSY, HSQC, HMBC, and NOESY, have proven invaluable for the complete assignment of 1H and 13C NMR spectra of complex benzoxazine derivatives, including the identification of regioisomers. nih.govresearchgate.net For example, the detailed analysis of imidazobenzoxazines was achieved through a combination of these 2D NMR experiments. nih.gov Solid-state 13C NMR is also being utilized to probe the chemical structure of insoluble polybenzoxazine networks, providing insights into the different types of methylene (B1212753) linkages formed during polymerization. mdpi.com
In-situ characterization methods are also gaining prominence for studying the dynamic processes of benzoxazine polymerization. Techniques like in-situ FT-IR and rheology allow for real-time monitoring of the chemical and physical changes during curing, providing crucial data for understanding reaction kinetics and network formation. rsc.orgresearchgate.net The coupling of thermogravimetric analysis with gas-phase FT-IR spectroscopy has also been employed to study the thermal transformation behavior of benzoxazine derivatives.
Future advancements in this area are expected to involve:
The application of advanced mass spectrometry techniques, such as tandem mass spectrometry and infrared multiple photon dissociation (IRMPD), for the detailed characterization of reaction intermediates and products in complex reaction mixtures. nih.gov
The use of solid-state NMR techniques with advanced pulse sequences to gain higher resolution and more detailed structural information on polybenzoxazine networks.
The development of novel in-situ characterization setups that allow for simultaneous measurement of multiple properties during polymerization.
Computational Design and Predictive Modeling for New Benzoxazine-based Materials and Intermediates
Computational chemistry is emerging as a powerful tool in the design and development of new benzoxazine-based materials and for understanding their reaction mechanisms. Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are being employed to predict material properties, rationalize experimental observations, and guide the synthesis of novel structures.
DFT calculations have been used to investigate the reaction mechanisms of benzoxazine formation and polymerization. uvic.caresearchgate.net For example, studies have explored the potential energy surfaces of benzoxazine synthesis under both neutral and acidic conditions, providing insights into the favorability of different reaction pathways. nih.govuvic.caresearchgate.net DFT has also been used to study the stability of different oxazine derivatives and to predict their reactivity. researchgate.net
Molecular dynamics simulations are being utilized to model the structure and predict the properties of polybenzoxazine networks. These simulations can provide information on properties such as glass transition temperature (Tg), crosslink density, and mechanical properties, which are in good agreement with experimental data. MD simulations have also been used to study the interactions between polybenzoxazine matrices and fillers, such as carbon nanotubes, to understand the reinforcement mechanisms in nanocomposites.
Table 2: Application of Computational Methods in Benzoxazine Chemistry
| Computational Method | System Studied | Predicted/Calculated Property | Key Finding | Reference |
| DFT | Benzoxazine formation | Potential energy surface | The protonated pathway is favored in the initial steps, but the final cyclization is more favorable via a neutral pathway. | nih.govuvic.caresearchgate.net |
| DFT | 1,4-Benzoxazine derivatives | Interaction energies of π···π and CH···π interactions | Quantification of intermolecular forces contributing to crystal packing. | researchgate.net |
| Molecular Dynamics | Polybenzoxazine networks | Glass transition temperature (Tg) | Good agreement between simulated and experimental Tg values. | nih.gov |
| Molecular Dynamics | Polybenzoxazine/graphene interface | Interfacial energy, π-π interactions | Favorable interfacial energy, indicating good interaction between the polymer and filler. | nih.gov |
This table provides examples of how computational chemistry is being applied to understand and predict the behavior of benzoxazine systems.
Integration with Sustainable Chemistry Principles and Utilization of Renewable Bio-derived Feedstocks
A major driving force in modern chemistry is the integration of sustainable practices, and the field of benzoxazine chemistry is no exception. There is a significant and growing trend towards the use of renewable, bio-derived feedstocks for the synthesis of benzoxazine monomers, moving away from petroleum-based precursors.
A wide array of naturally occurring phenolic compounds and amines are being explored for this purpose. Lignin, an abundant and underutilized biopolymer, is a particularly attractive renewable source of phenolic compounds for benzoxazine synthesis. rsc.orgresearchgate.netuni.luresearchgate.netrsc.org Researchers have successfully synthesized lignin-based benzoxazines and have shown that the resulting polymers can exhibit excellent thermal stability and fire resistance. rsc.orgresearchgate.net
Other bio-derived feedstocks being utilized include:
Tyrosol: A phenolic compound found in olive oil, which can be reacted with furfurylamine (B118560) (derived from biomass) to create fully bio-based benzoxazine resins. nih.gov
Daidzein: An isoflavone (B191592) found in soybeans, which has been used to create bio-based main-chain benzoxazine polymers. rsc.org
Eugenol, Cardanol, and Vanillin: These are other examples of naturally occurring phenols that have been successfully incorporated into benzoxazine structures.
The use of solventless synthesis methods and greener solvents further enhances the sustainability profile of these bio-based benzoxazines. nih.gov
Table 3: Bio-derived Feedstocks for Benzoxazine Synthesis and Properties of the Resulting Polymers
| Bio-derived Feedstock (Phenol Source) | Bio-derived Feedstock (Amine Source) | Key Properties of Resulting Polybenzoxazine | Reference |
| Lignin | Aniline, Propargylamine | High char yield (~50%), enhanced thermal stability. | rsc.org |
| Lignin | Furfurylamine, Ethanolamine, Stearylamine | Tunable properties: high Tg (197 °C), fire resistance, hydrophobicity, vitrimeric behavior. | researchgate.net |
| Tyrosol | Furfurylamine | Good thermal stability (Td5 = 349 °C), low viscosity. | nih.gov |
| Daidzein | Long-chain aliphatic primary amines, furfurylamine | Bio-based main-chain benzoxazine polymers. | rsc.org |
This table highlights the versatility of bio-derived feedstocks in creating benzoxazine polymers with a range of desirable properties.
Q & A
Q. What are the most efficient synthetic routes for preparing 2,4-dihydro-1H-benzo[d][1,3]oxazine derivatives?
Q. How is structural characterization of this compound derivatives performed?
Multinuclear NMR (¹H, ¹³C), FT-IR, and elemental analysis are standard. For example, 6-chloro-2-(2-methylindol-3-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine shows distinct peaks: ¹H NMR δ 11.80 (s, indole NH), 5.15 (s, oxazine CH), and IR νmax 3272 cm⁻¹ (N-H stretch) . Raman spectroscopy and 2D NMR (e.g., HSQC) resolve complex substituent effects in oxazine ring-substituted derivatives .
Q. What starting materials are commonly used to introduce functional diversity in this scaffold?
Substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde, 2,6-dichlorobenzaldehyde) and heterocyclic aldehydes (e.g., indole-3-carbaldehyde) enable modular diversification. For instance, 2-amino-5-chlorobenzyl alcohol reacts with 2-methylindole-3-carbaldehyde to yield anti-tuberculosis-active derivatives .
Advanced Research Questions
Q. What mechanistic insights exist for radical-mediated synthesis of trifluoromethylated benzoxazines?
Visible-light-promoted tandem difunctionalization of o-vinylanilides with trifluoromethylsulfinate proceeds via a radical pathway. Control experiments with TEMPO (a radical scavenger) inhibit product formation, confirming radical intermediates . Sulfur-containing intermediates (e.g., VI in ) are detected via GC-MS, suggesting stepwise sulfonation and cyclization .
Q. How can computational methods optimize the design of this compound derivatives?
Density Functional Theory (DFT) calculations predict electronic properties and binding affinities. For RAGE inhibitors, molecular docking against the receptor’s active site (PDB: 4LP3) identifies critical hydrogen bonds between the oxazine ring and Arg98/Arg104 residues . MD simulations (e.g., CAS 116027-10-2 derivatives) validate stability of drug-target complexes .
Q. What strategies resolve contradictions in reported synthetic yields for morpholine-fused oxazines?
Reductive-oxidative heterocyclization methods address inefficiencies. For example, reducing compound 1 to 2 followed by supra formic acid-mediated cyclization achieves 83% yield of 8-bromo-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine, avoiding side products seen in single-step protocols .
Q. How are green chemistry principles applied to benzoxazine synthesis?
Solvent-free, one-pot reactions minimize waste. A condensation–cyclization of phenols, formaldehyde, and amines under neat conditions eliminates volatile solvents . Microwave-assisted protocols further reduce reaction times (e.g., 30 minutes vs. 24 hours) .
Q. What methodologies evaluate the biological activity of these compounds against Mycobacterium tuberculosis?
PA-824 derivatives (e.g., (6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]imidazo[2,1-b][1,3]oxazine) are tested in microplate Alamar Blue assays (MIC ≤ 0.2 µg/mL). Structure-activity relationships (SAR) reveal that nitro group positioning and trifluoromethoxy substituents enhance potency .
Methodological Challenges and Solutions
Q. How are sensitive functional groups (e.g., nitro, trifluoromethyl) stabilized during synthesis?
Low-temperature (0–5°C) reactions and inert atmospheres prevent decomposition. For PA-824 analogues, slow addition of H₂O₂ in formic acid ensures controlled oxidation without side reactions .
Q. What analytical techniques resolve overlapping spectral signals in complex derivatives?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) distinguish regioisomers. For example, 7-(furan-2-ylmethyl)-6,8-diphenyl-7,8-dihydro-6H-[1,3]dioxolo[4′,5′:3,4]benzo[1,2-e][1,3]oxazine is unambiguously characterized via ¹H-¹³C HMBC correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
